molecular formula C19H27Cl2NO3 B13958439 Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate

Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B13958439
M. Wt: 388.3 g/mol
InChI Key: LWHSKUNVXNQLEZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route might involve the alkylation of piperidine with 2,3-dichlorobenzyl chloride, followed by the introduction of a methoxymethyl group. The final step could involve the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-benzylpiperidine-1-carboxylate: Similar structure but lacks the dichloro and methoxymethyl groups.

    Tert-butyl 4-(2-chlorobenzyl)piperidine-1-carboxylate: Contains only one chlorine atom on the benzyl group.

    Tert-butyl 4-(2,3-dichlorobenzyl)piperidine-1-carboxylate: Lacks the methoxymethyl group.

Uniqueness

The presence of both the 2,3-dichlorobenzyl and methoxymethyl groups in Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate may confer unique chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C19H27Cl2NO3

Molecular Weight

388.3 g/mol

IUPAC Name

tert-butyl 4-[(2,3-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-10-8-19(9-11-22,13-24-4)12-14-6-5-7-15(20)16(14)21/h5-7H,8-13H2,1-4H3

InChI Key

LWHSKUNVXNQLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C(=CC=C2)Cl)Cl)COC

Origin of Product

United States

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